Equisetin

Description

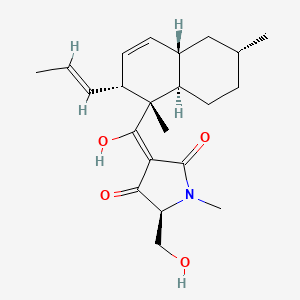

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3E,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQBPPQLRODXET-AIMHRHHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017630 | |

| Record name | Equisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57749-43-6 | |

| Record name | Equisetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57749-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equisetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057749436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUISETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56ZMM5VMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Equisetin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equisetin, a potent tetramic acid mycotoxin, has garnered significant interest within the scientific community due to its diverse range of biological activities, including antibiotic, HIV-1 integrase inhibitory, and anti-obesity properties. This document provides an in-depth technical overview of the discovery, natural fungal sources, and biosynthetic pathway of this compound. It is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, fungal biotechnology, and the development of novel therapeutic agents. Detailed experimental protocols for the fermentation, extraction, and purification of this compound are provided, alongside a summary of its reported biological activities.

Discovery and Key Milestones

The discovery of this compound dates back to the mid-1970s. The initial report in 1974 by Burmeister and colleagues detailed the isolation of a potent antibiotic from Fusarium equiseti (NRRL 5537) grown on a solid substrate.[1] This was followed by its structural elucidation and identification as a derivative of N-methyl-2,4-pyrrolidone in 1979.[2]

Timeline of Key Events:

-

1974: H.R. Burmeister and colleagues at the Northern Regional Research Laboratory (NRRL) of the USDA first report the isolation of a new antibiotic from Fusarium equiseti NRRL 5537.[1]

-

1979: The chemical structure of the antibiotic is determined and it is named this compound.[2]

-

Subsequent Years: Further research reveals this compound production by other Fusarium species, including Fusarium heterosporum and Fusarium pallidoroseum. Its diverse biological activities, including anti-HIV and cytotoxic effects, are uncovered.[3][4]

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by various species of the fungal genus Fusarium. These fungi are ubiquitous in nature and can be found as plant pathogens, endophytes, and saprophytes in a wide range of environments.

Table 1: Fungal Species Reported to Produce this compound

| Fungal Species | Isolation Source/Context | Reference(s) |

| Fusarium equiseti | Fescue hay, endophytic fungus from Opuntia dillenii and Ocimum gratissimum | [5][6][7] |

| Fusarium heterosporum | Filamentous fungus | [3][8] |

| Fusarium pallidoroseum | Secondary colonizers of plant tissues | [6] |

| Fusarium sp. (endophytic) | Endophyte from Mirabilis jalapa | [3] |

| Fusarium sp. | Marine-derived fungus | [9] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The core of the molecule is assembled from acetate units and the amino acid L-serine. The biosynthetic gene cluster, often referred to as the eqi or eqx cluster, encodes the necessary enzymes for its production.

A key enzyme in this pathway is a multifunctional PKS-NRPS protein that catalyzes the condensation of a polyketide chain with a serine-derived moiety to form the characteristic tetramic acid ring system. Subsequent enzymatic modifications, including a stereoselective intramolecular Diels-Alder reaction catalyzed by a Diels-Alderase, lead to the final complex structure of this compound.[10][11]

Caption: Simplified biosynthetic pathway of this compound.

Quantitative Data

This compound exhibits a range of biological activities, and its production yield can vary depending on the producing strain and fermentation conditions.

Table 2: Reported Biological Activities and Production Yield of this compound

| Parameter | Value | Organism/Assay | Reference(s) |

| Antifungal Activity (EC50) | |||

| Botrytis cinerea | 10.7 µg/mL | Mycelial growth inhibition | [3] |

| Fusarium graminearum | 12.9 µg/mL | Mycelial growth inhibition | [3] |

| Sclerotinia sclerotiorum | 17.1 µg/mL | Mycelial growth inhibition | [3] |

| Rhizoctonia solani | 21.0 µg/mL | Mycelial growth inhibition | [3] |

| Antibacterial Activity (MIC) | |||

| Xanthomonas oryzae pv. oryzicola | 4-16 µg/mL | Broth microdilution | [3] |

| Xanthomonas oryzae pv. oryzae | 4-16 µg/mL | Broth microdilution | [3] |

| Pseudomonas solanacearum | 4-16 µg/mL | Broth microdilution | [3] |

| Bacillus subtilis | 8 µg/mL | Broth microdilution | [6] |

| Staphylococcus aureus | 16 µg/mL | Broth microdilution | [6] |

| Methicillin-Resistant S. aureus (MRSA) | 16 µg/mL | Broth microdilution | [6] |

| Herbicidal Activity (Inhibition Rate at 100 µg/mL) | |||

| Echinochloa crusgalli (root) | 98.8% | Petri dish bioassay | [3] |

| Eclipta prostrata (root) | 94.4% | Petri dish bioassay | [3] |

| Production Yield | |||

| Solid-State Fermentation | > 5 g/kg | F. equiseti NRRL 5537 on corn grits | [1] |

| Liquid Fermentation | 20.5 mg from 12 g crude extract | Endophytic Fusarium sp. JDJR1 in PDB | [3] |

Experimental Protocols

Protocol 1: Liquid Fermentation, Extraction, and Purification of this compound from Fusarium sp. JDJR1

This protocol is adapted from the methodology described for the isolation of this compound from an endophytic Fusarium species.[3]

5.1.1. Fungal Culture and Fermentation

-

Culture the endophytic Fusarium sp. JDJR1 on Potato Dextrose Agar (PDA) plates for 6-8 days.

-

Aseptically transfer small agar plugs of the fungal culture into 1000 mL Erlenmeyer flasks containing 400 mL of Potato Dextrose Broth (PDB).

-

Incubate the flasks on a rotary shaker at 120 rpm for 12-14 days at 28 °C.

5.1.2. Extraction

-

Separate the fungal biomass from the fermentation broth by filtration.

-

Extract the filtrate three times with an equal volume of ethyl acetate (EtOAc).

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

5.1.3. Purification

-

Subject the crude EtOAc extract to silica gel column chromatography. Elute with a gradient solvent system of dichloromethane-methanol (CH₂Cl₂-MeOH) from 100:0 to 0:100.

-

Monitor the fractions for antifungal activity to identify the active fractions.

-

Further fractionate the active fraction using another silica gel column with a petroleum ether-EtOAc solvent system.

-

Purify the resulting active fraction using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Perform a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC) with a methanol-water (MeOH-H₂O) gradient to obtain pure this compound.

Caption: Workflow for this compound production via liquid fermentation.

Protocol 2: Solid-State Fermentation, Extraction, and Purification of this compound from Fusarium equiseti NRRL 5537

This protocol is based on the original method described in the U.S. Patent for the production of this compound.[5]

5.2.1. Fungal Culture and Solid-State Fermentation

-

Prepare a solid substrate of white corn grits moistened with water in Fernbach flasks and autoclave.

-

Inoculate the sterile grits with a spore suspension of Fusarium equiseti NRRL 5537.

-

Incubate the flasks at room temperature for 3-4 weeks.

5.2.2. Extraction

-

Extract the fermented grits with acetone.

-

Evaporate the acetone from the extract.

-

Suspend the remaining aqueous residue in water.

-

Partition the aqueous suspension with hexane to extract the crude this compound.

5.2.3. Purification

-

Evaporate the hexane to obtain a crude solid product.

-

Further purify the crude product by partitioning between hexane and methanol.

-

Isolate pure this compound from the hexane phase by chromatography.

Caption: Workflow for this compound production via solid-state fermentation.

Conclusion

This compound remains a molecule of significant scientific interest due to its unique chemical structure and potent biological activities. This guide provides a foundational understanding of its discovery, natural origins, and biosynthesis. The detailed experimental protocols offer practical guidance for its isolation and purification, which is essential for further research and development. Continued investigation into the biosynthesis and biological mechanisms of this compound and its analogs holds promise for the discovery of new therapeutic leads.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound, an antibiotic from Fusarium equiseti NRRL 5537, identified as a derivative of N-methyl-2,4-pyrollidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mycotoxin prevention and control in foodgrains - Common mycotoxigenic species of fusarium [fao.org]

- 5. US3959468A - Antibiotic this compound and method of production - Google Patents [patents.google.com]

- 6. Antimicrobial activities of endophytic fungi obtained from the arid zone invasive plant Opuntia dillenii and the isolation of this compound, from endophytic Fusarium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. This compound biosynthesis in Fusarium heterosporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive 3-Decalinoyltetramic Acids Derivatives From a Marine-Derived Strain of the Fungus Fusarium equiseti D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemo-enzymatic synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Equisetin: A Fungal Metabolite with Diverse Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Equisetin, a secondary metabolite primarily produced by fungi of the Fusarium genus, notably Fusarium equiseti, has garnered significant attention within the scientific community. This interest stems from its complex chemical structure and a broad spectrum of biological activities, including antimicrobial, herbicidal, and antiviral properties. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, mechanisms of action, and relevant experimental protocols to facilitate further research and development.

Chemical Structure and Properties

This compound (C₂₂H₃₁NO₄, Molar Mass: 373.49 g/mol ) is a tetramic acid derivative featuring a distinctive decalin ring system. The core structure consists of a 2,4-pyrrolidinedione (tetramic acid) ring linked to a highly substituted decalin moiety. This intricate structure contributes to its diverse biological functions and presents a challenging target for total synthesis.

Biosynthesis of this compound

The biosynthesis of this compound in Fusarium species is orchestrated by a dedicated gene cluster, with a central enzyme being a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). This multi-domain enzyme is responsible for the assembly of the core structure from simple precursors.

The biosynthetic process can be summarized in the following key steps:

-

Polyketide Chain Assembly: The PKS domain of the hybrid enzyme catalyzes the iterative condensation of malonyl-CoA units to form a polyketide chain.

-

Amino Acid Incorporation: The NRPS domain activates and incorporates an amino acid, typically L-serine, onto the growing polyketide chain.

-

Cyclization and Ring Formation: The hybrid molecule undergoes cyclization to form the characteristic tetramic acid ring.

-

Decalin Ring Formation: A subsequent intramolecular Diels-Alder reaction, catalyzed by a specific Diels-Alderase enzyme, leads to the formation of the decalin ring system.

-

Tailoring Modifications: Final modifications, such as methylation by an N-methyltransferase, yield the mature this compound molecule.

Caption: Simplified workflow of this compound biosynthesis.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological activities, which are summarized below.

Antimicrobial Activity

This compound demonstrates significant activity against a variety of plant pathogenic fungi and bacteria.[1] Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50).

Table 1: Antimicrobial Activity of this compound

| Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Botrytis cinerea | EC50 | 10.7 | [1] |

| Fusarium graminearum | EC50 | 12.9 | [1] |

| Sclerotinia sclerotiorum | EC50 | 17.1 | [1] |

| Rhizoctonia solani | EC50 | 21.0 | [1] |

| Xanthomonas oryzae pv. oryzicola | MIC | 4-16 | [1] |

| Xanthomonas oryzae pv. oryzae | MIC | 4-16 | [1] |

| Pseudomonas solanacearum | MIC | 4-16 | [1] |

| Bacillus subtilis | MIC | 8 | [2] |

| Staphylococcus aureus | MIC | 16 | [2] |

| Methicillin-Resistant S. aureus (MRSA) | MIC | 16 | [2] |

Quorum Sensing Inhibition

This compound has been identified as a potent inhibitor of quorum sensing (QS) in the opportunistic human pathogen Pseudomonas aeruginosa.[3] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. This compound disrupts this communication by downregulating the expression of key QS regulatory genes, such as lasI, lasR, rhlI, and rhlR.[3] This leads to a reduction in the production of virulence factors and inhibits biofilm formation.

Caption: this compound's inhibition of the P. aeruginosa QS system.

Antiviral Activity: HIV-1 Integrase Inhibition

This compound is a known inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase, a crucial enzyme for viral replication.[4] The integrase enzyme catalyzes two key reactions: 3'-end processing and strand transfer, both of which are necessary for the integration of the viral DNA into the host genome. This compound inhibits both of these steps, effectively halting the replication cycle of the virus.[5]

Caption: Mechanism of HIV-1 integrase inhibition by this compound.

Herbicidal Activity

This compound has demonstrated significant herbicidal properties, inhibiting the root growth of various weeds.[1]

Table 2: Herbicidal Activity of this compound

| Target Weed | Concentration (µg/mL) | Root Growth Inhibition (%) | Reference |

| Echinochloa crusgalli | 100 | 98.8 | [1] |

| Eclipta prostrata | 100 | 94.4 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Fungal Culture and this compound Extraction

Caption: General workflow for this compound extraction and purification.

Protocol:

-

Fungal Culture: Inoculate a suitable strain of Fusarium equiseti or another this compound-producing fungus onto a solid or into a liquid medium (e.g., Potato Dextrose Agar/Broth). Incubate the culture at 25-28°C for 10-14 days.

-

Extraction:

-

For solid cultures, fragment the agar and mycelium and extract with a suitable organic solvent such as ethyl acetate.

-

For liquid cultures, separate the mycelium from the broth by filtration. Extract both the mycelium and the broth with ethyl acetate.

-

Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to purification using High-Performance Liquid Chromatography (HPLC).

-

A C18 preparatory column is commonly used.

-

The mobile phase typically consists of a gradient of acetonitrile and water. A common mobile phase is acetonitrile/H₂O (80:20, v/v).[6]

-

Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.

-

Verify the purity of the isolated this compound using analytical HPLC and confirm its identity using mass spectrometry and NMR spectroscopy.

-

Quorum Sensing Inhibition Assay

Protocol:

-

Bacterial Strains: Utilize a Pseudomonas aeruginosa biosensor strain that reports on the activity of the QS system. A common biosensor is one that expresses a reporter gene (e.g., lacZ, gfp) under the control of a QS-regulated promoter.

-

Assay Setup:

-

Grow the biosensor strain to the mid-logarithmic phase.

-

In a 96-well microtiter plate, add the bacterial culture to a suitable growth medium.

-

Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known QS inhibitor).

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 18-24 hours).

-

Measurement of QS Inhibition:

-

Quantify the reporter gene expression (e.g., by measuring β-galactosidase activity or fluorescence). A decrease in reporter signal indicates QS inhibition.

-

-

Virulence Factor Quantification (Optional):

-

In parallel experiments with a wild-type P. aeruginosa strain, quantify the production of QS-controlled virulence factors such as pyocyanin, elastase, or protease in the presence of this compound.

-

HIV-1 Integrase Inhibition Assay

Protocol:

-

Assay Principle: This assay measures the inhibition of the strand transfer step of the HIV-1 integration process. It typically involves a recombinant HIV-1 integrase enzyme, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA).

-

Assay Components:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide mimicking the viral DNA LTR end (donor DNA), often labeled with a reporter molecule (e.g., biotin).

-

Oligonucleotide mimicking the target DNA, often coated on a microplate.

-

-

Assay Procedure:

-

Incubate the HIV-1 integrase with the donor DNA to allow for the 3'-processing reaction to occur.

-

Add varying concentrations of this compound to the reaction mixture.

-

Transfer the mixture to the microplate coated with the target DNA and incubate to allow the strand transfer reaction to proceed.

-

Wash the plate to remove unbound components.

-

Detect the amount of integrated donor DNA using a detection system that recognizes the reporter molecule on the donor DNA (e.g., streptavidin-HRP for a biotin label).

-

A decrease in the signal indicates inhibition of the strand transfer reaction.

-

Conclusion

This compound stands out as a promising natural product with a diverse array of biological activities. Its potential as an antimicrobial, herbicidal, and antiviral agent warrants further investigation. The detailed information on its biosynthesis, mechanisms of action, and the provided experimental protocols aim to serve as a valuable resource for researchers dedicated to exploring the full therapeutic and biotechnological potential of this fascinating fungal metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]

- 3. This compound as potential quorum sensing inhibitor of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound biosynthesis in Fusarium heterosporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A computational overview of integrase strand transfer inhibitors (INSTIs) against emerging and evolving drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of fusaproliferin from cultures of Fusarium subglutinans by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Equisetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equisetin, a secondary metabolite primarily produced by fungi of the Fusarium genus, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This tetramic acid derivative exhibits a complex and unique chemical architecture, which is responsible for its broad spectrum of effects, including antibiotic, antifungal, herbicidal, and antiviral properties. Notably, this compound has been identified as an inhibitor of HIV-1 integrase and a modulator of bacterial quorum sensing, making it a compelling lead compound for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on the experimental methodologies used for its study.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characterized by a decalin ring system fused to a tetramic acid moiety. The molecule's intricate stereochemistry plays a crucial role in its biological function.

Chemical Structure:

-

IUPAC Name: (3E,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione[1][2][3][4]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | White to off-white powder | [1] |

| Melting Point | 162-164 °C | |

| Boiling Point | 513.6 °C at 760 mmHg | [1] |

| Optical Rotation [α]²⁵D | -334 (c 0.1, CHCl₃) | [5] |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol, and chloroform. Poorly soluble in water. | [1][6] |

Spectral Data:

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. A summary of the key spectral data is provided below.

| Technique | Data Highlights |

| ¹H NMR (CDCl₃, 600 MHz) | δ (ppm): 5.45 (m, 1H), 5.30 (m, 1H), 4.05 (dd, J = 9.0, 3.0 Hz, 1H), 3.80 (dd, J = 12.0, 3.0 Hz, 1H), 3.65 (dd, J = 12.0, 9.0 Hz, 1H), 3.10 (s, 3H), 2.50-1.20 (m, 14H), 1.70 (d, J = 6.0 Hz, 3H), 1.15 (s, 3H), 0.90 (d, J = 7.0 Hz, 3H). |

| ¹³C NMR (CDCl₃, 150 MHz) | δ (ppm): 199.0, 190.8, 177.0, 130.8, 130.0, 127.2, 126.6, 100.3, 60.1, 58.0, 42.3, 38.0, 35.7, 34.5, 32.0, 28.3, 27.2, 22.5, 18.0, 14.0. |

| Mass Spectrometry (HRESIMS) | m/z 374.2335 [M+H]⁺ (calculated for C₂₂H₃₂NO₄⁺, 374.2331).[7] |

| Infrared (IR) | νmax (cm⁻¹): 3400 (O-H), 2950 (C-H), 1700 (C=O), 1640 (C=C). |

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Fusarium sp.

The following protocol describes a general method for the extraction and purification of this compound from a fungal culture.

Caption: Workflow for the isolation and purification of this compound.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

HIV-1 Integrase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against HIV-1 integrase.

Caption: General workflow for an in vitro HIV-1 integrase inhibition assay.

Biological Activities and Signaling Pathways

Quorum Sensing Inhibition in Pseudomonas aeruginosa

This compound has been shown to interfere with the quorum-sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that regulates the expression of virulence factors. This compound primarily targets the las and rhl QS systems.

Caption: Inhibition of P. aeruginosa quorum sensing by this compound.

Mechanism of Action as an HIV-1 Integrase Inhibitor

This compound inhibits the strand transfer step of HIV-1 integration, a critical process for the viral life cycle. This inhibition is thought to occur through the chelation of divalent metal ions in the active site of the integrase enzyme, which are essential for its catalytic activity.

References

- 1. This compound as potential quorum sensing inhibitor of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetramic Acid Analogues Produced by Coculture of Saccharopolyspora erythraea with Fusarium pallidoroseum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of natural products by microbial iterative hybrid PKS–NRPS - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42661K [pubs.rsc.org]

Acyl Tetramic Acid Natural Products: A Technical Guide for Researchers

Introduction

Acyl tetramic acid natural products are a diverse and structurally complex class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates.[1][2][3] These compounds are characterized by a central pyrrolidine-2,4-dione ring, known as the tetramic acid core, which is typically N-acylated and substituted at the C-3 position with a varied acyl group. The structural diversity of the acyl side chain, ranging from simple linear alkyl chains to complex polycyclic moieties, contributes to the broad spectrum of potent biological activities exhibited by this class of molecules.[2][4][5] These activities include antibacterial, antifungal, antiviral, antitumor, and herbicidal properties, making them attractive lead compounds in drug discovery and agrochemical development.[3][4] This technical guide provides an in-depth overview of the core aspects of acyl tetramic acid natural products, with a focus on their synthesis, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Classification

The fundamental scaffold of these natural products is the tetramic acid (pyrrolidine-2,4-dione) ring. The diverse array of acyl tetramic acids can be categorized based on the nature of the C-3 acyl substituent. The major classes include:

-

Simple 3-Acyl Tetramic Acids (3-ATAs): These are the most common type, featuring a linear or branched acyl chain at the C-3 position.[4]

-

3-Oligoenoyltetramic Acids: Characterized by a polyunsaturated acyl side chain.

-

3-Decalinoyltetramic Acids: Possess a decalin ring system within the acyl moiety.

-

3-Spirotetramic Acids: Feature a spirocyclic system at the C-3 position.

-

Macrocyclic Tetramic Acids (MTAs): In these compounds, the acyl chain forms a macrolactone or macrolactam ring with another part of the molecule.

-

N-Acylated Tetramic Acids: These compounds have an additional acyl group attached to the nitrogen atom of the tetramic acid ring.[4]

Biosynthesis

The biosynthesis of the tetramic acid core and its subsequent acylation is a fascinating process, typically orchestrated by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) multienzyme complexes.[6][7] The general biosynthetic pathway involves the condensation of an amino acid with a polyketide chain, followed by a Dieckmann-type cyclization to form the characteristic pyrrolidine-2,4-dione ring.[7] The structural diversity of the final natural product is achieved through the selection of different amino acid and acyl-CoA precursors, as well as by the action of tailoring enzymes that modify the initial scaffold.

Biological Activities and Quantitative Data

Acyl tetramic acid natural products exhibit a remarkable range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

| Compound Class | Compound Name | Source Organism | Target Organism/Cell Line | Bioactivity | Quantitative Data | Reference(s) |

| Simple 3-Acyl | Magnesidin A | Pseudomonas magnesiorubra | Gram-positive bacteria | Antibacterial | MIC: 2–7 µg/mL | [2] |

| Simple 3-Acyl | Ascosetin | Ascomycete | Gram-positive bacteria (incl. MRSA), Haemophilus influenzae | Antibacterial | MIC: 2-16 µg/mL, 8 µg/mL | [8] |

| Simple 3-Acyl | Penicillenol A1 | Penicillium sp. GQ-7 | HL-60 | Cytotoxicity | IC50: 0.76 µM | [9] |

| Simple 3-Acyl | Penicillenol B1 | Penicillium sp. GQ-7 | HL-60 | Cytotoxicity | IC50: 3.20 µM | [9] |

| Simple 3-Acyl | Unnamed Derivative | Penicillium sp. SCSIO06868 | Staphylococcus aureus, MRSA | Antibacterial | MIC: 2.5 µg/mL | [10] |

| N-Acylated | Jamaicamides A-C | Moorea producens | H-460, Neuro-2a | Cytotoxicity, Neurotoxicity | LC50: 15 µM | [2] |

| Macrocyclic | Ascomylactam A | Didymella sp. CYSK-4 | U251, SNB19 glioma cells | Antiproliferative | - | [4] |

Table 1: Antibacterial and Cytotoxic Activities of Selected Acyl Tetramic Acid Natural Products.

Mechanism of Action: Protonophore Activity

A significant number of 3-acyltetramic acids exert their antibacterial effect by acting as protonophores.[11][12] This mechanism involves the disruption of the proton motive force (PMF) across the bacterial cytoplasmic membrane, which is essential for ATP synthesis, nutrient transport, and motility.[13][14] The lipophilic acyl side chain facilitates the insertion of the tetramic acid into the lipid bilayer. The acidic proton on the enolized tetramic acid ring can be released into the cytoplasm, while the deprotonated, anionic form can translocate back across the membrane to pick up a proton from the extracellular environment, effectively shuttling protons across the membrane and dissipating the transmembrane proton gradient (ΔpH) and membrane potential (ΔΨ).[11][12][13][14]

Caption: Protonophore mechanism of acyl tetramic acids.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, isolation, and biological evaluation of acyl tetramic acid natural products.

General Synthesis of 3-Acyltetramic Acids via O-acylation and Acyl Migration

This protocol is adapted from the work of Schobert et al. and describes a common method for the synthesis of 3-acyltetramic acids.[15]

Materials:

-

N-substituted tetramic acid

-

Carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (for rearrangement)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

O-acylation:

-

To a solution of the N-substituted tetramic acid (1.0 equiv) and the carboxylic acid (1.1 equiv) in anhydrous DCM, add DCC (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting O-acyl tetramic acid by flash column chromatography on silica gel.

-

-

Acyl Migration (Fries-type Rearrangement):

-

Dissolve the purified O-acyl tetramic acid in anhydrous DCM.

-

Add an excess of a base, such as triethylamine (2.0-3.0 equiv) or an excess of DMAP (1.3 equiv).[15]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the rearrangement by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final 3-acyltetramic acid by flash column chromatography.

-

Caption: General workflow for the synthesis of 3-acyltetramic acids.

Isolation of Acyl Tetramic Acids from Fungal Cultures

This protocol provides a general procedure for the isolation and purification of acyl tetramic acids from fungal fermentation broths.[8][10]

Materials:

-

Fungal culture broth

-

Ethyl acetate or other suitable organic solvent for extraction

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Solvents for chromatography (e.g., dichloromethane, methanol, water)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

Procedure:

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the culture filtrate multiple times with an equal volume of ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

Extract the mycelia with methanol or acetone, and then partition the extract between ethyl acetate and water. Combine the ethyl acetate layer with the filtrate extract.

-

-

Initial Fractionation:

-

Subject the crude extract to silica gel column chromatography using a step gradient of solvents, for example, dichloromethane-methanol (100:0 to 5:1).[8]

-

Collect fractions and monitor by TLC.

-

-

Further Purification:

-

Combine fractions containing the compounds of interest and subject them to further purification steps.

-

Use Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

-

Employ reversed-phase C18 Medium Pressure Liquid Chromatography (MPLC) with a methanol-water gradient (e.g., 10:90 to 100:0) for further separation.[10]

-

Final purification of individual compounds is typically achieved by semi-preparative HPLC on a C18 column.

-

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a purified acyl tetramic acid against a bacterial strain.[1][6]

Materials:

-

Purified acyl tetramic acid

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., chloramphenicol)

-

Solvent for dissolving the compound (e.g., DMSO)

Procedure:

-

Preparation of Inoculum:

-

Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the acyl tetramic acid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Alternatively, the MIC can be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

-

Cytotoxicity Assay: MTT Assay against H-460 Cells

This protocol describes a common colorimetric assay to assess the cytotoxicity of a compound on a cancer cell line.[9][16]

Materials:

-

NCI-H460 human non-small cell lung cancer cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Purified acyl tetramic acid

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed H-460 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the acyl tetramic acid in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the cells for 24-48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Conclusion

Acyl tetramic acid natural products represent a rich and diverse source of bioactive molecules with significant potential for the development of new therapeutic agents and agrochemicals. Their unique structural features and varied biological activities continue to attract considerable interest from the scientific community. This technical guide has provided a comprehensive overview of the key aspects of this fascinating class of compounds, including their classification, biosynthesis, biological activities with quantitative data, and detailed experimental protocols for their synthesis, isolation, and bio-evaluation. The elucidation of their mechanisms of action, such as the protonophore activity, offers valuable insights for the rational design of novel and more potent derivatives. It is anticipated that continued research in this area will lead to the discovery of new acyl tetramic acid natural products and the development of innovative applications in medicine and agriculture.

References

- 1. scielo.br [scielo.br]

- 2. [PDF] Screening methods to determine antibacterial activity of natural products | Semantic Scholar [semanticscholar.org]

- 3. Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Genetic Determinants of Reutericyclin Biosynthesis in Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation [frontiersin.org]

- 9. Penicillenols from Penicillium sp. GQ-7, an endophytic fungus associated with Aegiceras corniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Studies on the Mode of Action of Reutericyclin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Defining the mode of action of tetramic acid antibacterials derived from Pseudomonas aeruginosa quorum sensing signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Luteolin exerts an anticancer effect on NCI-H460 human non-small cell lung cancer cells through the induction of Sirt1-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Equisetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equisetin, a natural product belonging to the acyl-tetramic acid class of secondary metabolites, is primarily produced by various species of the fungal genus Fusarium.[1] First isolated in the 1970s, it has since garnered significant scientific interest due to its diverse and potent biological activities.[2] This technical guide provides an in-depth overview of the known biological effects of this compound, with a focus on its antimicrobial, anticancer, and enzyme-inhibitory properties. Quantitative data from various studies are summarized, key experimental methodologies are detailed, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising bioactive compound.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy is particularly notable against Gram-positive bacteria.[1][3]

Antibacterial Activity

This compound has demonstrated potent activity against a range of bacteria, including multidrug-resistant (MDR) strains.[3] It is effective against several Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[1][4]

Mechanism of Action: The primary antibacterial mechanism of this compound involves the inhibition of bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in the first committed step of fatty acid biosynthesis.[5] Specifically, it targets the biotin carboxylase subunit of ACC.[5] This mode of action is distinct from many currently used antibiotics, suggesting a lower likelihood of cross-resistance.

Synergistic Effects: A significant area of research is the synergistic activity of this compound with other antibiotics. Notably, it has been shown to restore the sensitivity of colistin-resistant Gram-negative bacteria to colistin.[6][7] Colistin is believed to disrupt the outer membrane of Gram-negative bacteria, facilitating the entry of this compound to its intracellular target.[6] This combination therapy leads to rapid bactericidal effects.[6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Bacterial Species | MIC (µg/mL) | Reference |

| Xanthomonas oryzae pv. oryzicola | 4–16 | [2] |

| Xanthomonas oryzae pv. oryzae | 4–16 | [2] |

| Pseudomonas solanacearum | 4–16 | [2] |

| Bacillus subtilis ATCC 19659 | 6.25 | [4] |

| Staphylococcus aureus | 8-16 | [4] |

| Methicillin-resistant S. aureus (MRSA) | 8-16 | [4] |

Antifungal Activity

This compound also displays significant fungicidal activity against various plant pathogenic fungi.[2]

Quantitative Data: Half Maximal Effective Concentration (EC50)

| Fungal Species | EC50 (µg/mL) | Reference |

| Botrytis cinerea | 10.7 | [2] |

| Fusarium graminearum | 12.9 | [2] |

| Sclerotinia sclerotiorum | 17.1 | [2] |

| Rhizoctonia solani | 21.0 | [2] |

Anticancer and Cytotoxic Activity

While the primary focus of this compound research has been on its antimicrobial properties, it also exhibits cytotoxic activity against various cancer cell lines.[1][8] The structurally related compound, (+)-fusarisetin A, which can be derived from this compound, has shown potential anticancer activity.[9] Further research is needed to fully elucidate the anticancer potential and mechanism of action of this compound itself.

Enzyme Inhibition

This compound's biological activities are intrinsically linked to its ability to inhibit specific enzymes.

HIV-1 Integrase Inhibition

This compound has been identified as an inhibitor of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus.[8] It inhibits both the 3'-end processing and strand transfer steps of the integration process. This activity is mechanistically distinct from previously identified inhibitors.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Recent studies have revealed that this compound can inhibit the enzyme 11β-HSD1, which is a therapeutic target for obesity.[10] By inhibiting this enzyme in adipose tissue, this compound has been shown to have anti-obesity effects in vitro and in vivo.[10]

Mitochondrial ATPase Inhibition

This compound is a potent inhibitor of mitochondrial ATPases.[1][8] It also specifically inhibits substrate anion carriers of the inner mitochondrial membrane.[8]

Other Biological Activities

Herbicidal Activity

This compound has demonstrated significant herbicidal effects, particularly on the root growth of certain weeds. At a concentration of 100 µg/mL, it showed high inhibition rates against the root growth of Echinochloa crusgalli (98.8%) and Eclipta prostrata (94.4%).[2]

Modulation of Host Cell Autophagy

In the context of intracellular bacterial infections, this compound has been shown to activate the autophagy pathway in host cells.[3] This host-acting strategy helps to eradicate invasive pathogens like intracellular Staphylococcus aureus.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

References

- 1. Tetramic Acid Analogues Produced by Coculture of Saccharopolyspora erythraea with Fusarium pallidoroseum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Targets Intracellular Staphylococcus aureus through a Host Acting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolocin C and this compound inhibit bacterial acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Restores Colistin Sensitivity against Multi-Drug Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discofinechem.com [discofinechem.com]

- 9. Biomimetic synthesis of this compound and (+)-fusarisetin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound is an anti-obesity candidate through targeting 11β-HSD1 - PMC [pmc.ncbi.nlm.nih.gov]

Equisetin: A Comprehensive Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equisetin is a fungal secondary metabolite, a member of the acyl-tetramic acid class of natural products, originally isolated from Fusarium equiseti.[1][2] It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for cited experiments, and visualizations of relevant pathways and workflows.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily targeting cellular metabolism and enzymatic processes. The core mechanisms identified to date include profound effects on mitochondrial function, inhibition of key enzymes involved in microbial and viral replication, and modulation of host cellular pathways to combat intracellular pathogens.

Mitochondrial Perturbation

This compound significantly impacts mitochondrial function through a multi-faceted approach. It has been shown to inhibit substrate anion carriers of the inner mitochondrial membrane, disrupt ATPase activity, and induce the generation of reactive oxygen species (ROS).[3][4]

A primary mode of action is the inhibition of the 2,4-dinitrophenol (DNP)-stimulated ATPase activity in rat liver mitochondria.[3] This inhibition is concentration-dependent and specific to the inner mitochondrial membrane, as this compound does not affect the ATPase activity of submitochondrial particles or purified F1-ATPase.[3] Furthermore, this compound has been demonstrated to inhibit the uptake of ATP, phosphate, and dicarboxylates into the mitochondria.[3]

In the context of its antibacterial activity against intracellular pathogens like Staphylococcus aureus, this compound has been shown to induce mitochondrial-mediated ROS generation in host cells.[4][5] This increase in cellular ROS contributes to the clearance of the invading bacteria.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes, underpinning its diverse biological activities.

-

HIV-1 Integrase: this compound is a well-documented inhibitor of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus.[6][7] It inhibits both the 3'-end processing and strand transfer steps of the integration process.[7] This inhibition is mechanistically distinct from many other HIV-1 integrase inhibitors.[7]

-

Bacterial Acetyl-CoA Carboxylase (ACC): In bacteria, this compound targets the essential enzyme acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid biosynthesis.[2][4] Specifically, it has been shown to inhibit the biotin carboxylase (BC) component of ACC.[1][8] This disruption of fatty acid synthesis is a key component of its antibacterial activity against Gram-positive bacteria.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): this compound has been identified as an inhibitor of 11β-HSD1, an enzyme involved in the conversion of inactive cortisone to active cortisol.[6][7] This inhibition suggests potential therapeutic applications in metabolic disorders such as obesity.[7]

Antibacterial and Host-Modulating Activity

This compound demonstrates robust antibacterial activity, particularly against Gram-positive bacteria.[1][5] Its mechanism against intracellular bacteria is unique, as it appears to target the host cell to eliminate the pathogen.[5][9] Studies have shown that this compound potentiates host cell autophagy and induces mitochondrial-mediated ROS generation, creating an unfavorable environment for intracellular S. aureus.[5][9]

Furthermore, this compound exhibits synergistic activity with antibiotics like colistin against multidrug-resistant Gram-negative bacteria.[10] It is proposed that colistin disrupts the outer membrane of Gram-negative bacteria, facilitating the entry of this compound to its intracellular targets.[10]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's biological activities.

Table 1: Enzyme Inhibition Data

| Target Enzyme | Organism/System | IC50 | Reference(s) |

| DNP-stimulated ATPase | Rat Liver Mitochondria | ~8 nmol/mg protein | [3][6] |

| HIV-1 Integrase | in vitro | Not specified | [6][7] |

| Biotin Carboxylase (ACC) | S. aureus | Not specified | [1][8] |

| 11β-HSD1 | 3T3-L1 adipocytes | Potent at 1 and 10 µmol/L | [7] |

Table 2: Antimicrobial Activity Data

| Organism | Strain | MIC (µg/mL) | Reference(s) |

| Xanthomonas oryzae pv. oryzicola | - | 4 | [11] |

| Bacillus subtilis | - | 4 | [11] |

| Staphylococcus aureus | - | 8 | [11] |

| Ralstonia solanacearum | - | 16 | [11] |

| Xanthomonas oryzae pv. oryzae | - | 16 | [11] |

Table 3: Antifungal Activity Data

| Organism | EC50 (µg/mL) | Reference(s) |

| Botrytis cinerea | 10.7 | [11] |

| Fusarium graminearum | 12.9 | [11] |

| Sclerotinia sclerotiorum | 17.1 | [11] |

| Rhizoctonia solani | 21.0 | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

DNP-Stimulated Mitochondrial ATPase Activity Assay

Objective: To determine the effect of this compound on the 2,4-dinitrophenol (DNP)-stimulated ATPase activity of isolated mitochondria.

Materials:

-

Isolated rat liver mitochondria

-

Assay buffer (e.g., 75 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA)

-

ATP solution (e.g., 100 mM)

-

DNP solution (e.g., 10 mM)

-

This compound solutions at various concentrations

-

Reagents for phosphate determination (e.g., Malachite Green-based assay)

-

Microplate reader

Procedure:

-

Isolate mitochondria from rat liver using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

-

In a microplate, add the assay buffer to each well.

-

Add the desired concentrations of this compound to the test wells and a vehicle control to the control wells.

-

Add the mitochondrial suspension to each well to a final protein concentration of approximately 0.5 mg/mL.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Add DNP to the wells to a final concentration that elicits maximal ATPase stimulation (e.g., 1 mM).

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding a reagent that halts enzymatic activity and allows for phosphate detection (e.g., perchloric acid followed by neutralization).

-

Determine the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the specific activity of the ATPase (nmol Pi/min/mg protein) and determine the percent inhibition by this compound.

Measurement of Mitochondrial ROS Production

Objective: To quantify the effect of this compound on the production of reactive oxygen species (ROS) by mitochondria.

Materials:

-

Isolated mitochondria or cultured cells

-

Fluorescent ROS probe (e.g., MitoSOX™ Red for mitochondrial superoxide or DCFH-DA for general cellular ROS)

-

Assay buffer (e.g., HBSS)

-

This compound solutions at various concentrations

-

Positive control for ROS induction (e.g., Antimycin A)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

If using cultured cells, seed them in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time. Include untreated and positive control wells.

-

After treatment, wash the cells with pre-warmed assay buffer.

-

Load the cells with the fluorescent ROS probe according to the manufacturer's instructions (e.g., 5 µM MitoSOX™ Red for 10 minutes at 37°C).

-

Wash the cells to remove excess probe.

-

Add fresh assay buffer to each well.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~510/580 nm for MitoSOX™ Red).

-

For flow cytometry, after loading the probe, detach the cells, wash, and resuspend in assay buffer for analysis.

-

Normalize the fluorescence intensity to the number of cells or protein concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well microplate, perform serial two-fold dilutions of this compound in the growth medium.

-

Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (bacteria and medium, no this compound) and a negative control well (medium only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Optionally, read the optical density at 600 nm using a microplate reader.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental workflows.

Caption: this compound's impact on mitochondrial function.

References

- 1. Pyrrolocin C and this compound inhibit bacterial acetyl-CoA carboxylase | PLOS One [journals.plos.org]

- 2. Pyrrolocin C and this compound inhibit bacterial acetyl-CoA carboxylase [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on rat liver mitochondria: evidence for inhibition of substrate anion carriers of the inner membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolocin C and this compound inhibit bacterial acetyl-CoA carboxylase | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound is an anti-obesity candidate through targeting 11β-HSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolocin C and this compound inhibit bacterial acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. This compound Restores Colistin Sensitivity against Multi-Drug Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Antifungal Activity of Equisetin: A Technical Guide for Researchers and Drug Development Professionals

November 10, 2025

Abstract

Equisetin, a tetramic acid derivative produced by several species of Fusarium, has demonstrated notable antifungal properties. This technical guide provides an in-depth overview of the current understanding of this compound's antifungal activity, with a focus on its mechanism of action, spectrum of activity, and relevant experimental methodologies. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel antifungal agent. While current data primarily highlights its efficacy against plant pathogenic fungi, this guide also addresses its known effects on clinically relevant species and outlines key areas for future investigation.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products remain a rich source of such compounds. This compound, a secondary metabolite first isolated from Fusarium equiseti, has been the subject of interest due to its diverse biological activities, including antibacterial, antiviral, and herbicidal properties.[1] This guide focuses specifically on its antifungal activity, consolidating available quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action.

Spectrum of Antifungal Activity

The majority of available data on this compound's antifungal activity pertains to its efficacy against various plant pathogenic fungi. In contrast, limited information is available regarding its activity against human and animal fungal pathogens.

Activity Against Plant Pathogenic Fungi

Studies have demonstrated that this compound exhibits a broad spectrum of activity against several economically important plant pathogens. The efficacy is often reported as the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half-maximal response.

| Fungal Species | EC₅₀ (µg/mL) | Reference |

| Botrytis cinerea | 10.7 | [1] |

| Fusarium graminearum | 12.9 | [1] |

| Sclerotinia sclerotiorum | 17.1 | [1] |

| Rhizoctonia solani | 21.0 | [1] |

Activity Against Human and Animal Pathogenic Fungi

Current research on the antifungal activity of this compound against clinically relevant fungi is limited. One study reported that this compound exhibited no activity against the pathogenic yeast Candida albicans at the concentrations tested.[2][3] There is a clear need for further comprehensive studies to determine the minimum inhibitory concentrations (MICs) of this compound against a broader range of human and animal fungal pathogens, including other Candida species, Aspergillus species, and dermatophytes.

Mechanism of Action

The precise molecular targets of this compound in fungi are still under investigation. However, current evidence strongly suggests that its antifungal activity is primarily mediated through the disruption of mitochondrial function, leading to a cascade of events culminating in cell death.

Mitochondrial Dysfunction

Studies on this compound and its analogs have revealed a significant impact on mitochondrial integrity and function. An this compound-like compound, TA-289, was found to induce aberrant mitochondrial morphology in Saccharomyces cerevisiae.[4] This effect was independent of the production of reactive oxygen species (ROS), suggesting a direct or indirect interaction with mitochondrial components.[4] Furthermore, research on rat liver mitochondria demonstrated that this compound inhibits substrate anion carriers of the inner mitochondrial membrane, including the ATP, phosphate, and dicarboxylate carriers.[5] This inhibition disrupts crucial metabolic processes that rely on the transport of these substrates into the mitochondrial matrix.

Inhibition of Spore Germination

This compound has been shown to be a potent inhibitor of fungal spore germination. In a study on Fusarium graminearum, this compound at a concentration of 100 µg/mL completely inhibited spore germination.[1] This suggests that this compound may interfere with the early metabolic or signaling processes required for the transition from a dormant spore to a vegetative hypha.

Potential Membrane Disruption

While direct evidence of this compound-induced membrane damage in fungi is still emerging, its synergistic activity with the membrane-disrupting antibiotic colistin against Gram-negative bacteria suggests a potential interaction with cellular membranes.[6] This combination therapy leads to the permeabilization of both the outer and inner bacterial membranes.[6] It is plausible that a similar mechanism contributes to its antifungal effects, possibly by facilitating its entry into the fungal cell or by directly compromising fungal membrane integrity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding the antifungal activity of this compound.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is adapted from Wei et al. (2024) for determining the EC₅₀ of this compound against filamentous fungi.[1]

-

Preparation of Fungal Cultures: Pathogenic fungi are revived from preservation tubes and subcultured on Potato Dextrose Agar (PDA) plates 2-3 times before use.

-

Preparation of this compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of a known concentration.

-

Preparation of Medicated Agar: The this compound stock solution is mixed with molten PDA (cooled to below 60 °C) to achieve the desired final concentrations. An equal amount of DMSO is used as a blank control. A known antifungal, such as Boscalid, can be used as a positive control.

-

Inoculation: A 5 mm fungal block is excised from the edge of an actively growing fungal colony and placed at the center of the medicated and control PDA plates.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period sufficient for the fungal colony in the control plate to reach a significant diameter.

-

Data Collection and Analysis: The diameter of the fungal colonies is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treatment group. The EC₅₀ value is then calculated using probit analysis.

Spore Germination Inhibition Assay

This protocol, also adapted from Wei et al. (2024), is used to assess the effect of this compound on fungal spore germination.[1]

-

Preparation of Spore Suspension: Spores are harvested from a mature fungal culture and suspended in sterile distilled water. The spore concentration is adjusted to a predetermined value (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

-

Treatment: The spore suspension is mixed with different concentrations of this compound (dissolved in a minimal amount of DMSO and then diluted with water). A control with the same concentration of DMSO and a water-only control are included.

-

Incubation: A drop of the treated and control spore suspensions is placed on a sterile microscope slide, which is then placed in a moist chamber to prevent drying. The slides are incubated at an optimal temperature for germination (e.g., 25 °C) for a specific period (e.g., 8 hours).

-

Observation and Quantification: After incubation, a drop of lactophenol cotton blue is added to the spore suspension on the slide. The percentage of germinated spores is determined by observing at least 100 spores under a microscope. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.

-

Calculation: The inhibition of spore germination is calculated as: Inhibition (%) = [(G_c - G_t) / G_c] * 100, where G_c is the percentage of germination in the control group and G_t is the percentage of germination in the treatment group.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows related to the antifungal activity of this compound.

Proposed Signaling Pathway of this compound's Antifungal Action

Experimental Workflow for Determining EC₅₀

Logical Relationship of this compound's Antifungal Effects

Conclusion and Future Directions

This compound demonstrates significant antifungal activity, particularly against a range of plant pathogenic fungi. The primary mechanism of action appears to be the induction of mitochondrial dysfunction, leading to metabolic collapse and ultimately, fungal cell death. Its ability to inhibit spore germination further highlights its potential as a control agent.

However, a significant knowledge gap exists regarding its efficacy against human and animal fungal pathogens. To advance this compound as a potential therapeutic agent, future research should focus on:

-

Comprehensive Antifungal Susceptibility Testing: Determining the MICs of this compound against a broad panel of clinically relevant fungi, including various species of Candida, Aspergillus, Cryptococcus, and dermatophytes.

-

Elucidation of Molecular Targets: Identifying the specific fungal proteins or enzymes within the mitochondria (or elsewhere) that this compound directly interacts with.

-

Investigation of Synergistic Interactions: Exploring the potential for synergistic effects when this compound is combined with existing antifungal drugs, which could lower required dosages and combat resistance.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the efficacy of this compound in animal models of fungal infections and assessing its toxicological profile to determine its therapeutic window.

Addressing these areas will be crucial in determining the viability of this compound as a lead compound for the development of a new class of antifungal drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activities of endophytic fungi obtained from the arid zone invasive plant Opuntia dillenii and the isolation of this compound, from endophytic Fusarium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Effects of this compound on rat liver mitochondria: evidence for inhibition of substrate anion carriers of the inner membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Restores Colistin Sensitivity against Multi-Drug Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Herbicidal Potential of Equisetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract